molecular formula C22H20FN5O2S B2779846 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide CAS No. 721964-53-0

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2779846
CAS No.: 721964-53-0
M. Wt: 437.49
InChI Key: ZNZMIFURQHTTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Key structural features include a 4-ethoxyphenyl group at position 3 of the triazole ring and a thioacetamide linker substituted with a 4-fluorobenzyl group at position 6 of the pyridazine ring . The ethoxy group likely enhances lipophilicity, while the fluorine atom on the benzyl moiety may improve metabolic stability and binding selectivity.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-2-30-18-9-5-16(6-10-18)22-26-25-19-11-12-21(27-28(19)22)31-14-20(29)24-13-15-3-7-17(23)8-4-15/h3-12H,2,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZMIFURQHTTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide, also known as WAY-270329, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

  • Molecular Formula : C21H18FN5O2S
  • Molecular Weight : 423.46 g/mol
  • CAS Number : 721964-51-8

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often hinges on their structural components. The presence of the triazole ring and the thioether linkage in this compound suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the triazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. In an MTT assay, compounds with similar structures exhibited IC50 values ranging from 5 to 20 µM against MCF-7 breast cancer cells .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been evaluated through various studies. Triazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example:

  • MIC Values : Compounds with similar triazole structures showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 0.125 to 8 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.125 - 8
Escherichia coli0.5 - 16
Pseudomonas aeruginosa1 - 32

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. The triazole framework is known for its ability to inhibit various enzymes such as carbonic anhydrase and cholinesterase. Research indicates that modifications to the triazole ring can enhance inhibitory potency .

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of a series of triazolo-thiadiazine derivatives against MCF-7 cells. The derivatives exhibited varying degrees of cytotoxicity, with some showing promising results comparable to established chemotherapeutics .
  • Antimicrobial Screening : Another study reported that several triazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of bacteria. The structure of these compounds was crucial in determining their effectiveness .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit promising anticancer properties. Specifically, derivatives of this compound have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that certain derivatives can effectively target multiple cancer cell lines, suggesting broad-spectrum anticancer activity .

Antimicrobial Properties

1,2,4-triazoles are known for their antimicrobial effects. The compound under discussion has been evaluated for its efficacy against various bacterial strains and fungi. For instance, derivatives with similar structures have demonstrated significant antibacterial activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli . The presence of the thioether group enhances the compound's ability to penetrate microbial membranes.

Neuroprotective Effects

Emerging studies suggest that triazole derivatives may possess neuroprotective properties. The compound could potentially be developed for treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Studies

StudyFocusFindings
Yang et al. (2020)Antimicrobial ActivityDemonstrated that triazole derivatives exhibit high activity against Xanthomonas oryzae, suggesting agricultural applications .
Hassan et al. (2020)Anticancer ActivityFound that certain triazole-thioether compounds showed significant cytotoxic effects on cancer cell lines .
MDPI Review (2020)Pharmacological ProfileSummarized various bioactivities of triazoles including antifungal and antibacterial effects .

Comparison with Similar Compounds

[1,2,4]Triazolo[4,3-b]pyridazine Derivatives

  • Compound 891117-12-7: Features a 3-methyl group on the triazole ring instead of the 4-ethoxyphenyl substituent. Additionally, the acetamide group is directly attached to a phenyl ring without a thioether linker, which may limit conformational flexibility .
  • Compound 894067-38-0: Retains the triazolo-pyridazine core but replaces the thioacetamide with a simpler acetamide group.

Pyridazine and Isoxazole Derivatives

  • I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Shares a pyridazine ring but lacks the triazole fusion. The phenethylamino linker and ester group suggest divergent pharmacokinetic properties, such as increased hydrolysis susceptibility compared to the stable thioether in the target compound .
  • I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) : Replaces the triazolo-pyridazine core with an isoxazole ring. Isoxazoles are less aromatic than triazoles, which may reduce π-π stacking interactions in target binding .

Substituent Effects

Compound Name Core Structure R₁ (Position 3) R₂ (Position 6) Key Differences vs. Target Compound
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 4-Ethoxyphenyl Thio-N-(4-fluorobenzyl)acetamide Reference standard
891117-12-7 [1,2,4]Triazolo[4,3-b]pyridazine Methyl N-(4-phenyl)acetamide Smaller R₁, no thioether
894049-45-7 [1,2,4]Triazolo[4,3-b]pyridazine 4-Methoxyphenyl Thioacetamide Methoxy vs. ethoxy R₁, no fluorobenzyl
I-6230 Pyridazine Pyridazin-3-yl Ethyl benzoate No triazole fusion, ester instead of thioacetamide

Functional Group Analysis

  • Thioether vs.
  • Fluorobenzyl vs. Phenyl: The 4-fluorobenzyl group may enhance blood-brain barrier penetration compared to non-fluorinated analogs like 894067-38-0 .

Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling a 3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol with a 4-fluorobenzyl chloroacetamide, a method analogous to derivatives described in .
  • Structure-Activity Relationships (SAR) :
    • The ethoxyphenyl group may improve hydrophobic interactions in binding pockets, as seen in related triazolo-pyridazines .
    • Fluorine substitution is associated with enhanced metabolic stability in benzyl groups, as observed in fluorinated pharmaceuticals .

Q & A

Q. What are the key synthetic steps and optimization strategies for this compound?

The synthesis involves multi-step reactions, including:

  • Step 1: Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with substituted pyridazines .
  • Step 2: Thioether linkage introduction using nucleophilic substitution (e.g., coupling with thiol-bearing intermediates) .
  • Step 3: Acetamide functionalization via amide bond formation with 4-fluorobenzylamine . Optimization: Adjust reaction temperature (60–120°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd/C for cross-coupling) to improve yields (typically 40–70%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR): Confirm regiochemistry of the triazole ring and substituent positions .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) and monitor reaction progress .
  • Mass Spectrometry (MS): Verify molecular weight (e.g., expected ~450–500 g/mol based on analogs) .
  • X-ray Crystallography: Resolve ambiguous structural features in crystalline forms .

Q. How is preliminary biological activity screened?

Initial assays focus on:

  • Enzyme Inhibition: Measure IC₅₀ values against kinases (e.g., p38 MAPK) using fluorescence-based assays .
  • Cellular Viability: Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
  • Receptor Binding: Use surface plasmon resonance (SPR) to quantify affinity for target receptors (e.g., GPCRs) .

Q. What are the stability profiles under varying conditions?

Stability data for analogs suggest:

ConditionStability OutcomeReference
Light (UV exposure)Degrades by 15–20% over 48 hours
Heat (80°C)Stable for 24 hours in inert solvents
Acidic pH (2–3)Partial hydrolysis of acetamide moiety
Recommendation: Store in amber vials at -20°C under nitrogen .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target affinity?

  • Modify Substituents: Replace 4-ethoxyphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
  • Thioether Linkage: Replace sulfur with selenium to test redox-modulated activity .
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to predict interactions with ATP-binding sites in kinases .

Q. How to resolve contradictions in biological assay data?

Conflicting results (e.g., high in vitro activity vs. low cellular efficacy) may arise from:

  • Membrane Permeability: Measure logP (e.g., ~3.5 for analogs) to assess passive diffusion; use Caco-2 assays for intestinal absorption .
  • Metabolic Instability: Incubate with liver microsomes to identify cytochrome P450-mediated degradation .
  • Off-Target Effects: Employ proteome-wide profiling (e.g., KinomeScan) to rule out nonspecific binding .

Q. What strategies address discrepancies between in vivo and in vitro efficacy?

  • Pharmacokinetic (PK) Tuning: Introduce PEGylated derivatives to prolong half-life .
  • Prodrug Design: Mask the thioether group with ester prodrugs to enhance oral bioavailability .
  • Tissue Distribution: Use radiolabeled analogs (e.g., ¹⁴C) to track biodistribution in rodent models .

Q. How can computational modeling guide target identification?

  • Molecular Dynamics Simulations: Simulate binding to kinase domains (e.g., EGFR) to predict resistance mutations .
  • QSAR Models: Correlate substituent electronegativity with IC₅₀ values using partial least squares regression .
  • Network Pharmacology: Map compound-target-disease networks to identify polypharmacology opportunities .

Q. What modifications improve pharmacokinetic properties?

  • Solubility Enhancement: Introduce polar groups (e.g., -OH, -COOH) to reduce logP .
  • Plasma Protein Binding: Modify the 4-fluorobenzyl group to lower albumin affinity .
  • CYP Inhibition Screening: Test against CYP3A4/2D6 to minimize drug-drug interactions .

Q. How to develop robust analytical methods for quantification?

  • LC-MS/MS: Optimize mobile phase (acetonitrile/0.1% formic acid) for sensitive detection (LOQ: 0.1 ng/mL) .
  • Forced Degradation Studies: Expose to oxidative (H₂O₂), thermal, and photolytic stress to validate stability-indicating methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.